(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
(3-methylidenepiperidin-1-yl)-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-3-2-6-13(9-10)12(14)11-4-7-15-8-5-11/h11H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMPHZMLGKJKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
Intermediate Preparation
The synthesis begins with the preparation of two key intermediates: 3-methylenepiperidine and tetrahydro-2H-pyran-4-carboxylic acid derivatives .
3-Methylenepiperidine Synthesis
3-Methylenepiperidine is typically derived from piperidine via Wittig olefination or alkylation reactions . For instance, reacting piperidine with formaldehyde under basic conditions yields the methylene-substituted derivative.
Tetrahydro-2H-Pyran-4-carboxylic Acid Derivatives
Tetrahydro-2H-pyran-4-carboxylic acid is synthesized through oxidation of tetrahydropyran-4-methanol using chromium-based oxidants or catalytic oxidation systems. The acid is then converted to an acyl chloride using thionyl chloride (SOCl₂) to facilitate subsequent coupling reactions.
Methanone Linkage Formation
The critical step involves coupling the two intermediates via a methanone linkage . This is achieved through a Friedel-Crafts acylation or nucleophilic acyl substitution (Figure 1).
Friedel-Crafts Acylation
In anhydrous dichloromethane (DCM), 3-methylenepiperidine reacts with tetrahydro-2H-pyran-4-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds at 0–5°C to minimize side reactions.
Nucleophilic Acyl Substitution
Alternatively, the acyl chloride undergoes nucleophilic attack by 3-methylenepiperidine in a polar aprotic solvent (e.g., dimethylformamide, DMF) with triethylamine (Et₃N) as a base. The reaction is conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.
Table 1: Comparative Analysis of Coupling Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 0–5 | 72 | 88 |
| Nucleophilic Substitution | Et₃N | 25 | 85 | 95 |
Industrial Production
Scaling-Up Challenges
Industrial production necessitates optimization for cost, safety, and environmental impact. Key challenges include:
Catalytic Innovations
Recent patents describe using copper(I) oxide (Cu₂O) as a catalyst for coupling reactions at temperatures below 80°C, achieving yields exceeding 90%. This method reduces energy consumption compared to traditional AlCl₃-catalyzed processes.
Equation 1: Copper-Catalyzed Coupling
$$
\text{3-Methylenepiperidine} + \text{Tetrahydropyran-4-carbonyl chloride} \xrightarrow{\text{Cu}_2\text{O}, <80^\circ\text{C}} \text{(3-Methylenepiperidin-1-yl)(Tetrahydro-2H-Pyran-4-yl)Methanone} + \text{HCl} \quad
$$
Mechanistic Insights
Role of Piperidine in Condensation
Piperidine derivatives act as base catalysts in Knoevenagel-type condensations, facilitating deprotonation and enolate formation. Computational studies indicate that piperidine lowers the activation energy of elimination steps by 14.1 kcal/mol compared to hydroxide ions.
Optimization Strategies
Purity Enhancement
Comparative Analysis with Analogous Compounds
Structural Analogues
- (Pyridin-3-yl)(Tetrahydro-2H-Pyran-4-yl)Methanone : Replacing piperidine with pyridine reduces basicity, altering reaction kinetics.
- (3-Methylenepiperidin-1-yl)(Tetrahydro-2H-Thiopyran-4-yl)Methanone : Substituting oxygen with sulfur increases lipophilicity but complicates synthesis due to sulfur’s nucleophilicity.
Synthetic Efficiency
Table 2: Synthesis Efficiency of Methanone Derivatives
| Compound | Reaction Time (h) | Yield (%) |
|---|---|---|
| This compound | 6 | 85 |
| (Pyridin-3-yl)(Tetrahydro-2H-Pyran-4-yl)Methanone | 8 | 78 |
| (3-Methylenepiperidin-1-yl)(Tetrahydro-2H-Thiopyran-4-yl)Methanone | 10 | 68 |
Chemical Reactions Analysis
Types of Reactions
(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or tetrahydropyran rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.
Scientific Research Applications
(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism by which (3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanone: Similar in structure but with a pyridine ring instead of a piperidine ring.
(3-methylenepiperidin-1-yl)(tetrahydro-2H-thiopyran-4-yl)methanone: Similar but with a thiopyran ring instead of a tetrahydropyran ring.
Uniqueness
(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of a piperidine ring and a tetrahydropyran ring linked by a methanone group. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications.
Biological Activity
(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic compound with the molecular formula CHNO and a molecular weight of 209.29 g/mol. This compound has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the condensation of piperidine and tetrahydropyran intermediates under inert atmospheric conditions to prevent oxidation. The formation of the methanone linkage is crucial for its biological activity, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity.
Potential Targets:
- Enzymes : It may inhibit certain enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors could influence neurochemical signaling.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
1. Neuroprotective Effects
Studies suggest that compounds with similar structures can protect against neurotoxicity induced by substances like MPTP, which is known to deplete dopamine levels in the brain. The compound's mechanism may involve modulation of oxidative stress pathways.
2. Antioxidant Activity
Preliminary data indicate that the compound may exhibit antioxidant properties, which could be beneficial in preventing cellular damage caused by free radicals.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that play roles in various diseases, potentially leading to therapeutic applications in conditions such as cancer or neurodegenerative disorders.
Comparative Analysis
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanone | Structure | Similar neuroprotective effects but less potent |
| (3-methylenepiperidin-1-yl)(tetrahydro-2H-thiopyran-4-yl)methanone | Structure | Exhibits different receptor binding profiles |
Case Study 1: Neuroprotective Mechanism
A recent study investigated the effects of this compound on mouse models exposed to MPTP. The results indicated a significant reduction in dopamine depletion compared to controls, suggesting a protective effect against neurotoxicity.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The findings showed promising inhibitory activity, indicating potential for development as a therapeutic agent for cognitive disorders.
Q & A
Basic: What are the standard synthetic routes for (3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between piperidine and pyran derivatives using coupling agents like EDC or DCC, often in dichloromethane (DCM) or tetrahydrofuran (THF) .
- Protection/deprotection strategies : For example, tetrahydropyran (THP) protection of hydroxyl groups followed by deprotection under acidic conditions .
- Optimized reaction parameters : Temperature control (e.g., reflux in ethanol) and solvent selection (polar aprotic solvents for nucleophilic substitutions) to enhance yield .
Final purification employs column chromatography or recrystallization, with structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Key optimization strategies include:
- Solvent polarity adjustments : Polar solvents (e.g., DMF) for SN2 reactions versus non-polar solvents (e.g., toluene) for Friedel-Crafts alkylation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh)) for cross-coupling steps, with ligand tuning to reduce side-product formation .
- Real-time monitoring : Thin-layer chromatography (TLC) and HPLC to track reaction progress and identify intermediates .
Statistical tools like Design of Experiments (DoE) can systematically evaluate temperature, stoichiometry, and solvent effects .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : -NMR for proton environments (e.g., methylene groups at δ 4.5–5.5 ppm) and -NMR for carbonyl confirmation (~200 ppm) .
- Mass Spectrometry (MS) : HRMS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for pharmacological studies) .
Advanced: What computational methods are used to predict the compound’s binding affinity and mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) .
- Molecular Dynamics (MD) simulations : GROMACS for stability analysis of ligand-receptor complexes under physiological conditions .
- QSAR modeling : Regression analysis to correlate structural features (e.g., logP, polar surface area) with bioactivity data .
Basic: How are common impurities or byproducts identified and mitigated during synthesis?
- Byproduct profiling : LC-MS to detect intermediates (e.g., unreacted starting materials) .
- Purification techniques : Gradient elution in column chromatography (silica gel, hexane/EtOAc) to separate stereoisomers .
- Crystallization optimization : Solvent-pair systems (e.g., ethanol/water) to enhance crystal purity .
Advanced: What crystallographic data are available for structural elucidation, and how are they interpreted?
- X-ray diffraction : Monoclinic/triclinic crystal systems (e.g., space group P2/c) with unit cell parameters (a, b, c, β) .
- Hydrogen bonding networks : C=O···H-N interactions stabilizing the crystal lattice .
- Thermal ellipsoid plots : ORTEP diagrams to assess conformational flexibility of the piperidine-pyran scaffold .
Advanced: How is the compound’s biological activity evaluated in enzyme inhibition assays?
- In vitro assays : Recombinant enzyme systems (e.g., kinases) with fluorogenic substrates to measure IC values .
- Radioligand binding : Competitive displacement assays using -labeled ligands to determine K values .
- Cell-based studies : Dose-response curves in cancer cell lines (e.g., MTT assays) to assess cytotoxicity .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- Forced degradation studies : Acidic (HCl), basic (NaOH), and oxidative (HO) conditions to identify degradation products .
- LC-MS stability profiling : Identification of hydrolysis products (e.g., cleavage of the methanone group) .
- Thermogravimetric analysis (TGA) : Weight loss profiles to determine thermal stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
